GRGDSPC acetate
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Overview
Description
GRGDSPC acetate is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its cell adhesion properties and is often used in biomedical research and tissue engineering applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
GRGDSPC acetate is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the Fmoc protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using a coupling reagent such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
GRGDSPC acetate undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The cysteine residue in this compound can react with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically performed in phosphate-buffered saline at a pH of 7.8, using acrylated dextran as a reactant.
Oxidation: Can occur under oxidative conditions, such as exposure to hydrogen peroxide or atmospheric oxygen.
Major Products
Thiol-Acrylate Reaction: Results in the formation of thioether-linked conjugates.
Oxidation: Leads to the formation of disulfide-linked dimers or higher-order structures.
Scientific Research Applications
GRGDSPC acetate is widely used in various scientific research fields:
Tissue Engineering: It is used to enhance cell adhesion on biomaterial surfaces, promoting tissue regeneration.
Drug Delivery: The peptide can be conjugated to drug delivery systems to target specific cells or tissues.
Cell Culture: It is used to coat culture dishes to improve cell attachment and growth.
Biomedical Imaging: This compound can be labeled with imaging agents for tracking cell behavior in vivo.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
GRGDSP: Lacks the cysteine residue, making it less reactive in thiol-based conjugation reactions.
GRGDS: A shorter peptide with similar cell adhesion properties but different stability and reactivity profiles.
Uniqueness
GRGDSPC acetate’s unique feature is the presence of the cysteine residue, which allows for thiol-based conjugation reactions. This makes it particularly useful for applications requiring stable covalent attachment to other molecules or surfaces .
Properties
Molecular Formula |
C27H46N10O13S |
---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |
InChI Key |
JCMFYVLDHDTKLS-MHXJNQAMSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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